molecular formula C20H14O3 B14353501 1H-Phenalen-1-yl 4-hydroxybenzoate CAS No. 91598-48-0

1H-Phenalen-1-yl 4-hydroxybenzoate

Katalognummer: B14353501
CAS-Nummer: 91598-48-0
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: PSNVUXCNMSOPNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Phenalen-1-yl 4-hydroxybenzoate is a compound that combines the structural features of phenalenone and 4-hydroxybenzoic acid Phenalenone is an aromatic ketone known for its stability and unique photophysical properties, while 4-hydroxybenzoic acid is a phenolic compound commonly found in nature

Vorbereitungsmethoden

The synthesis of 1H-Phenalen-1-yl 4-hydroxybenzoate typically involves the esterification of 1H-phenalen-1-ol with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Analyse Chemischer Reaktionen

1H-Phenalen-1-yl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenalenone moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: Reduction of the carbonyl group in the phenalenone structure can yield alcohol derivatives.

    Substitution: The hydroxyl group in the 4-hydroxybenzoate moiety can participate in nucleophilic substitution reactions, leading to the formation of various esters and ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1H-Phenalen-1-yl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a fluorescent probe due to its unique photophysical properties. The compound can serve as a chemosensor for detecting specific ions or molecules.

    Biology: Its fluorescence properties make it useful in cellular imaging and as a marker for various biological processes.

    Medicine: The compound’s ability to generate singlet oxygen upon irradiation makes it a potential photosensitizer for photodynamic therapy (PDT) in treating certain cancers and microbial infections.

    Industry: It can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Wirkmechanismus

The mechanism of action of 1H-Phenalen-1-yl 4-hydroxybenzoate primarily involves its photophysical properties. Upon irradiation with light, the compound can generate singlet oxygen, a highly reactive form of oxygen that can induce oxidative damage to cellular components. This property is particularly useful in photodynamic therapy, where the compound targets and destroys cancer cells or microbial pathogens through oxidative stress .

Vergleich Mit ähnlichen Verbindungen

1H-Phenalen-1-yl 4-hydroxybenzoate can be compared with other phenalenone derivatives and hydroxybenzoate esters. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which enhance its photophysical properties and broaden its range of applications.

Eigenschaften

CAS-Nummer

91598-48-0

Molekularformel

C20H14O3

Molekulargewicht

302.3 g/mol

IUPAC-Name

1H-phenalen-1-yl 4-hydroxybenzoate

InChI

InChI=1S/C20H14O3/c21-16-10-7-15(8-11-16)20(22)23-18-12-9-14-4-1-3-13-5-2-6-17(18)19(13)14/h1-12,18,21H

InChI-Schlüssel

PSNVUXCNMSOPNS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C=CC(C3=CC=C2)OC(=O)C4=CC=C(C=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.